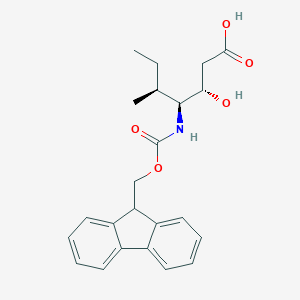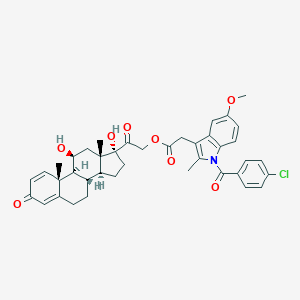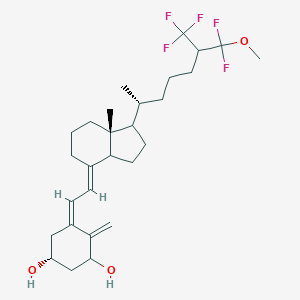
2-(1H-Pyrazol-3-yl)aniline
Vue d'ensemble
Description
“2-(1H-Pyrazol-3-yl)aniline” is a chemical compound with the CAS Number: 111562-32-4 . It has a molecular weight of 159.19 and its IUPAC name is 2-(1H-pyrazol-3-yl)aniline . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of “2-(1H-Pyrazol-3-yl)aniline” and its derivatives involves several methods. For instance, Jayanna et al. (2012) described the synthesis of Schiff base derivatives through a condensation reaction involving 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives and aromatic amines in methanol. Another study by Nataraja et al. (2022) explored the green synthesis of this compound as a corrosion inhibitor using the microwave method.
Molecular Structure Analysis
The molecular structure of “2-(1H-Pyrazol-3-yl)aniline” has been analyzed using various techniques . The InChI Code for this compound is 1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12) and the InChI key is NRSKRRKWPPDKNI-UHFFFAOYSA-N .
Chemical Reactions Analysis
Various chemical reactions involving “2-(1H-Pyrazol-3-yl)aniline” have been studied . Banoji et al. (2022) reported a one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines . Liddle et al. (2007) explored the reaction of 2-pyrazolyl-4-X-anilines with triphenylboron to form N,N’-boron chelate complexes .
Physical And Chemical Properties Analysis
The physical properties of “2-(1H-Pyrazol-3-yl)aniline” include a density of 1.2±0.1 g/cm3, boiling point of 392.5±17.0 °C at 760 mmHg, and vapour pressure of 0.0±0.9 mmHg at 25°C . The chemical properties include a molar refractivity of 47.6±0.3 cm3, polar surface area of 55 Å2, and polarizability of 18.9±0.5 10-24 cm3 .
Applications De Recherche Scientifique
- Antimicrobial Activity : Research has shown that 2-(1H-Pyrazol-3-yl)aniline derivatives exhibit promising antimicrobial properties. For instance, compounds synthesized from this scaffold demonstrated growth inhibitory activity against various microorganisms, including gram-positive bacteria and fungi .
- Antiviral Potential : Molecular docking studies suggest that these derivatives could serve as inhibitors for the novel SARS-CoV-2 virus (COVID-19) by interacting with specific enzymes .
- Anti-Inflammatory Properties : Some pyrazole-based compounds, including 2-(1H-Pyrazol-3-yl)aniline, have demonstrated anti-inflammatory effects .
- Antioxidant Activity : These compounds exhibit remarkable antioxidant properties, making them potential candidates for combating oxidative stress .
- Synthetic Building Blocks : The pyrazole core serves as a versatile scaffold for constructing more complex molecules. Researchers have used 2-(1H-Pyrazol-3-yl)aniline as a starting material for various synthetic pathways .
- Cancer Research : While specific studies on this compound are limited, pyrazole derivatives have shown antiproliferative and anticancer activities. Further exploration of 2-(1H-Pyrazol-3-yl)aniline in cancer research is warranted .
- Fungicidal Properties : Pyrazole-based compounds have been investigated as potential fungicides. Although more research is needed, 2-(1H-Pyrazol-3-yl)aniline derivatives may contribute to pest control strategies .
Medicinal Chemistry and Drug Development
Biological and Pharmacological Studies
Materials Science and Catalysis
Organic Synthesis and Chemical Reactions
Biomedical Applications
Agrochemicals and Pest Control
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Research on pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)aniline”, continues to be a topic of interest due to their wide range of pharmacological properties . Future directions may include the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These are expected to show satisfactory efficacy and safety profiles .
Mécanisme D'action
Target of Action
Compounds containing pyrazole and imidazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes.
Mode of Action
For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
For example, some imidazole derivatives have been reported to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 15919 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Compounds containing pyrazole and imidazole moieties have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions may help to maintain the stability and efficacy of the compound.
Propriétés
IUPAC Name |
2-(1H-pyrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSKRRKWPPDKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292766 | |
| Record name | 2-(1H-Pyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-3-yl)aniline | |
CAS RN |
111562-32-4 | |
| Record name | 2-(1H-Pyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Pyrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(1H-pyrazol-3-yl)aniline enable the C–H silylation of methylboronic acid?
A1: 2-(1H-Pyrazol-3-yl)aniline acts as a removable α-directing modifier on the boron atom of methylboronic acid []. This directing group facilitates the ruthenium catalyst's interaction with the methyl group, enabling the C–H bond activation and subsequent silylation. The directing group can be later removed, providing a versatile approach to functionalized organoboron compounds.
Q2: What are the potential advantages of using 2-(1H-pyrazol-3-yl)aniline in this reaction compared to other directing groups?
A2: While the provided research [] doesn't directly compare 2-(1H-pyrazol-3-yl)aniline with other directing groups, its key advantage lies in its removability. This feature allows for further modifications of the silylated product, expanding the scope of accessible compounds. Further research is needed to fully assess its performance and compare it to alternative strategies for C–H silylation of methylboronic acid.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)


